molecular formula C17H14ClFN2O2 B12050645 2-Hydroxyethylflurazepam-D4

2-Hydroxyethylflurazepam-D4

Cat. No.: B12050645
M. Wt: 336.8 g/mol
InChI Key: FOCBRQQHNOKOJQ-RHQRLBAQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethylflurazepam-D4 involves the incorporation of deuterium atoms into the molecular structure of 2-Hydroxyethylflurazepam. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product with high isotopic purity. The production process is carried out under strict quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethylflurazepam-D4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 2-Hydroxyethylflurazepam-D4 is similar to that of flurazepam. It binds to an allosteric site on GABA-A receptors, potentiating the action of GABA by opening the chloride channel within the receptor. This causes chloride influx and hyperpolarization, leading to the sedative and hypnotic effects observed with flurazepam .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyethylflurazepam-D4 is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate quantitation in analytical applications. The incorporation of deuterium atoms also helps in distinguishing it from non-deuterated analogs in complex biological matrices .

Properties

Molecular Formula

C17H14ClFN2O2

Molecular Weight

336.8 g/mol

IUPAC Name

7-chloro-1-(2-hydroxyethyl)-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C17H14ClFN2O2/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)20-10-16(23)21(15)7-8-22/h1-6,9,22H,7-8,10H2/i1D,2D,3D,4D

InChI Key

FOCBRQQHNOKOJQ-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)CCO)F)[2H])[2H]

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCO

Origin of Product

United States

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